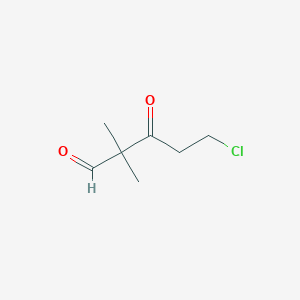
4-(2-Ethoxyethoxy)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxyethoxy)benzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a thiol group (-SH) and a 2-ethoxyethoxy group (-OCH2CH2OCH2CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with a thiol reagent under basic conditions . Another approach involves the reduction of a corresponding disulfide compound .
Industrial Production Methods
Industrial production of 4-(2-Ethoxyethoxy)benzene-1-thiol may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethoxyethoxy)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like iodine or bromine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Iodine (I2), Bromine (Br2)
Reduction: Zinc (Zn), Hydrochloric acid (HCl)
Substitution: Sodium hydroxide (NaOH), Thiol reagents
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Substituted benzene derivatives
Aplicaciones Científicas De Investigación
4-(2-Ethoxyethoxy)benzene-1-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxyethoxy)benzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems for maintaining redox homeostasis and protein function . The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .
Comparación Con Compuestos Similares
4-(2-Ethoxyethoxy)benzene-1-thiol can be compared with other aromatic thiols and thioethers:
Thiophenol (C6H5SH): Similar structure but lacks the 2-ethoxyethoxy group, making it less soluble in organic solvents.
4-Methoxybenzene-1-thiol (C6H4(OCH3)SH): Contains a methoxy group instead of the 2-ethoxyethoxy group, affecting its reactivity and solubility.
Benzene-1,4-dithiol (C6H4(SH)2): Contains two thiol groups, leading to different chemical properties and applications
Propiedades
Número CAS |
88318-15-4 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
4-(2-ethoxyethoxy)benzenethiol |
InChI |
InChI=1S/C10H14O2S/c1-2-11-7-8-12-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3 |
Clave InChI |
SRRKWUOXHQCTAA-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=CC=C(C=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


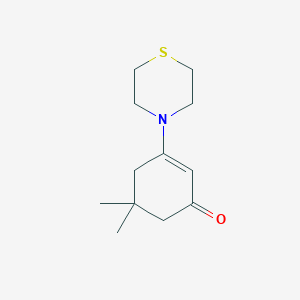
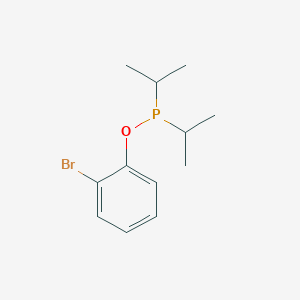
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
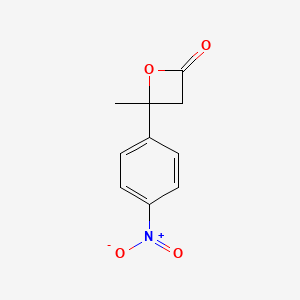
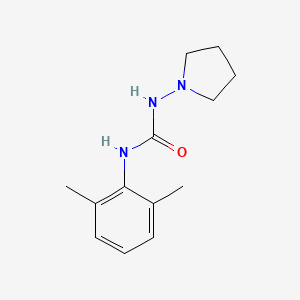
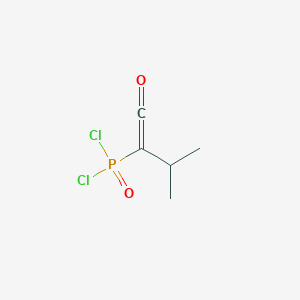
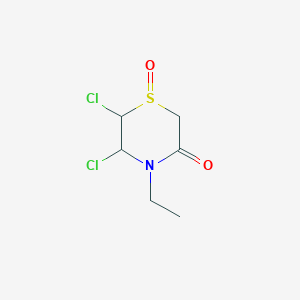

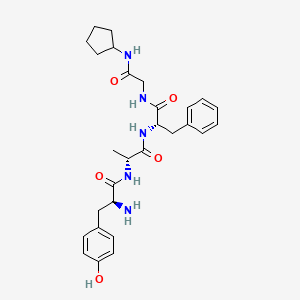
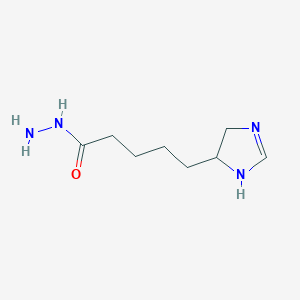
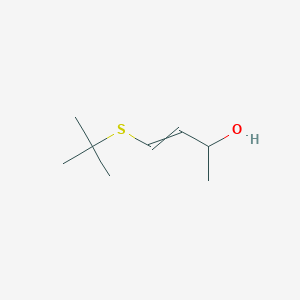
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
